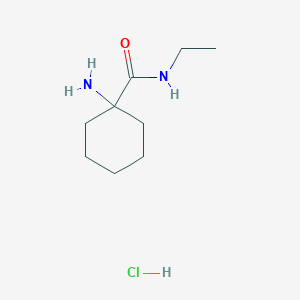

1-amino-N-ethylcyclohexane-1-carboxamide hydrochloride

描述

属性

IUPAC Name |

1-amino-N-ethylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-11-8(12)9(10)6-4-3-5-7-9;/h2-7,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLCKXOFWXPQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Common Synthetic Route

The primary and most documented preparation method for 1-amino-N-ethylcyclohexane-1-carboxamide hydrochloride involves the reductive amination of cyclohexanone with ethylamine, followed by conversion to the hydrochloride salt.

Step 1: Formation of Imine Intermediate

Cyclohexanone reacts with ethylamine under acidic conditions to form an imine intermediate. This step is typically conducted in a solvent such as methanol or ethanol, with controlled temperature to optimize imine formation.Step 2: Reduction of Imine

The imine intermediate is reduced to the corresponding amine using a mild reducing agent. Sodium cyanoborohydride (NaBH3CN) is commonly employed due to its selectivity and compatibility with acidic media. This reduction yields 1-amino-N-ethylcyclohexane-1-carboxamide.Step 3: Formation of Hydrochloride Salt

The free amine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and crystallinity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Cyclohexanone + Ethylamine, Acidic conditions | Imine formation | Temperature control critical |

| 2 | Sodium cyanoborohydride, Acidic medium | Reduction of imine to amine | Selective reducing agent |

| 3 | Hydrochloric acid | Formation of hydrochloride salt | Improves stability |

Industrial Scale Production

In industrial settings, the synthesis is adapted for scale-up with considerations for efficiency and safety:

Reactor Types: Both batch and continuous flow reactors are utilized depending on production scale. Continuous flow reactors offer better control over reaction parameters and improved safety profiles.

Optimization Parameters: Temperature, pressure, reaction time, and reagent concentrations are optimized to maximize yield and purity. For example, reaction temperatures are maintained typically between 20–40°C to balance reaction rate and selectivity.

Purification: Crystallization from suitable solvents is employed to isolate the hydrochloride salt in high purity.

Alternative Synthetic Approaches

While reductive amination remains the most common, alternative methods have been explored in patent literature and research contexts, including:

Direct Amidation: Reacting cyclohexane-1-carboxylic acid derivatives with ethylamine under coupling conditions to form the amide bond, followed by amination at the 1-position.

Use of Other Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction steps, though these are less selective and require stringent handling.

Catalytic Hydrogenation: Employing catalytic hydrogenation for imine reduction under hydrogen gas atmosphere with metal catalysts such as palladium or platinum.

Reaction Mechanism Insights

The reductive amination proceeds through:

Formation of an imine intermediate via nucleophilic attack of ethylamine on the carbonyl carbon of cyclohexanone.

Subsequent reduction of the imine’s C=N bond to a secondary amine.

This mechanism is well-established and supported by kinetic studies showing that imine formation is the rate-determining step, influenced by pH and solvent polarity.

Analytical Data and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 20–40 °C | Controlled for selectivity |

| Reaction Time | 4–12 hours | Dependent on scale and method |

| Yield | 70–90% | High purity achievable |

| Purity (HPLC) | >98% | After crystallization |

| Physical Form | White crystalline powder | Stable under ambient conditions |

Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound post-synthesis.

Research Findings and Applications

The compound’s preparation methods have been refined to ensure reproducibility and scalability, critical for its use as a building block in organic synthesis.

Its hydrochloride salt form is preferred for biological assays due to enhanced solubility and stability.

Studies indicate that controlled reaction conditions minimize side products, such as over-reduction or polymerization.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination (NaBH3CN) | Cyclohexanone + Ethylamine + NaBH3CN, Acidic | High selectivity, mild conditions | Requires careful pH control |

| Catalytic hydrogenation | Cyclohexanone + Ethylamine + H2 + Pd catalyst | Environmentally friendly | Requires hydrogen gas handling |

| Direct amidation | Cyclohexane carboxylic acid derivative + Ethylamine + coupling agents | Avoids imine intermediate | More steps, lower overall yield |

| Reduction with LiAlH4/NaBH4 | Similar to reductive amination | Strong reducing power | Less selective, hazardous reagents |

化学反应分析

Types of Reactions: 1-Amino-N-ethylcyclohexane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted cyclohexane derivatives.

科学研究应用

Scientific Research Applications

1-Amino-N-ethylcyclohexane-1-carboxamide hydrochloride has several notable applications:

Organic Synthesis

- Used as a building block in synthesizing various organic compounds.

- Acts as a reagent in chemical reactions including oxidation, reduction, and substitution processes.

Biological Studies

- Investigated for its effects on cellular processes such as apoptosis and cell proliferation.

- Potential role in modulating immune responses by interacting with immune checkpoint proteins like PD-1/PD-L1, which are crucial in cancer immunotherapy.

Pharmaceutical Development

- Explored as an inhibitor of acetyl-CoA carboxylase (ACC), relevant for treating metabolic syndrome, diabetes, obesity, and cardiovascular diseases .

- Its unique structure allows for specific interactions within biochemical pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Cancer Immunotherapy

In a study focusing on immune checkpoint inhibition, this compound was tested for its ability to enhance T-cell responses against PD-L1 expressing tumors. Results indicated significant modulation of immune cell activity, suggesting its potential as an adjunctive therapy in cancer treatment.

Neurobiology

Research exploring the neuroprotective effects of this compound showed promise in mitigating neuronal cell death in vitro, indicating potential applications in neurodegenerative disease models.

Pharmacological Profiles

Comparative pharmacological studies have demonstrated that this compound exhibits unique binding affinities compared to other amine derivatives, providing insights into its functional roles within biochemical pathways.

作用机制

The mechanism by which 1-amino-N-ethylcyclohexane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

相似化合物的比较

Structural Analogues and Functional Group Variations

(a) 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide Hydrochloride (CAS 1423024-22-9)

- Structure : Replaces the ethyl group with a thiophen-2-ylmethyl substituent on the amide nitrogen.

- However, the bulkier substituent could reduce solubility in polar solvents .

- Applications : Likely explored for antiviral or anticancer activity due to sulfur-containing heterocycles’ pharmacological relevance.

(b) 1-Phenylcyclohexan-1-amine Hydrochloride (CAS 1934-71-0)

- Structure : Substitutes the carboxamide-ethyl group with a phenyl ring directly on the cyclohexane.

- Unlike the carboxamide, this compound lacks hydrogen-bonding capacity, reducing solubility in aqueous media despite the hydrochloride salt .

- Applications : May serve as a precursor for CNS-targeting drugs due to structural similarities to cyclohexylamine derivatives.

(c) Ethyl 2-[1-(Methylamino)cyclohexyl]acetate Hydrochloride (CAS 939760-85-7)

- Structure: Features an ester-linked ethyl group and a methylamino substituent.

- Impact: The ester group confers lower hydrolytic stability compared to the carboxamide in the target compound. The methylamino group may enhance basicity, influencing pH-dependent solubility .

- Applications: Potential prodrug candidate due to ester functionality, which can be metabolized to active carboxylic acids.

Physicochemical Properties

*Calculated based on formula C9H18ClN2O.

生物活性

1-amino-N-ethylcyclohexane-1-carboxamide hydrochloride is a chemical compound with significant potential in biological research due to its unique structure and functional properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, applications, and comparative studies with similar compounds.

- Molecular Formula : CHClNO

- Molecular Weight : 206.71 g/mol

- Appearance : White to off-white crystalline powder

- Functional Groups : Contains an amino group, an ethyl group, and a cyclohexane ring, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an agonist or antagonist to various receptors or enzymes, influencing cellular processes and biochemical pathways. The precise mechanism can vary based on the context of use, highlighting the compound's versatility in research applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Cellular Interaction : Investigated for effects on cellular processes such as apoptosis and cell proliferation.

- Receptor Modulation : Potential role in modulating immune responses by interacting with immune checkpoint proteins like PD-1/PD-L1, which are crucial in cancer immunotherapy .

- Biochemical Pathways : The compound has been shown to affect various signaling pathways, making it a candidate for further exploration in therapeutic contexts.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride | CHNO·HCl | 192.69 g/mol | Methyl group instead of ethyl; potential differences in biological activity. |

| 1-amino-cyclopropane-1-carboxylic acid | CHNO | 101.11 g/mol | Smaller cyclic structure; primarily involved in ethylene biosynthesis. |

| 2-amino-N-cyclohexylacetamide | CHNO | 156.23 g/mol | Acetamide functional group; different reactivity patterns compared to carboxamides. |

The structural features of this compound suggest distinct properties that may confer advantages for specific applications in research and therapeutic development .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Cancer Immunotherapy : In a study focusing on immune checkpoint inhibition, this compound was tested for its ability to enhance T-cell responses against PD-L1 expressing tumors. Results indicated significant modulation of immune cell activity, suggesting its potential as an adjunctive therapy in cancer treatment .

- Neurobiology : Research exploring the neuroprotective effects of this compound showed promise in mitigating neuronal cell death in vitro, indicating potential applications in neurodegenerative disease models.

- Pharmacological Profiles : Comparative pharmacological studies have demonstrated that this compound exhibits unique binding affinities compared to other amine derivatives, providing insights into its functional roles within biochemical pathways .

常见问题

Q. What are the essential safety protocols for handling 1-amino-N-ethylcyclohexane-1-carboxamide hydrochloride in laboratory settings?

Researchers must adhere to strict safety measures, including wearing protective eyewear, gloves, and lab coats to avoid skin contact. Waste should be segregated and disposed of via professional hazardous waste services to prevent environmental contamination. Experimental areas should be well-ventilated, and spills must be managed using inert absorbents followed by chemical neutralization .

Q. Which spectroscopic techniques are recommended for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclohexane ring structure and substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the carboxamide and amino groups. These methods ensure structural fidelity and purity, particularly for hydrochloride salts, which require solubility adjustments in polar solvents .

Q. How should researchers design initial solubility tests for this compound?

Begin with polar solvents (e.g., water, methanol) due to the hydrochloride salt’s ionic nature. Use UV-Vis spectroscopy to quantify solubility limits. Adjust pH to assess stability in acidic/basic conditions, as protonation states influence solubility. Document temperature-dependent solubility curves to inform reaction conditions .

Advanced Research Questions

Q. What strategies address challenges in multi-step synthesis of this compound?

Optimize intermediate purification via column chromatography or recrystallization to minimize side products. Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation. Validate each step using LC-MS to track byproduct formation .

Q. How can researchers assess this compound’s biological activity against enzymatic targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to target enzymes. Pair these with molecular docking simulations to identify interaction sites. For in vitro assays, incorporate positive controls (e.g., known enzyme inhibitors) and validate dose-response relationships using kinetic fluorescence assays .

Q. How should contradictory data on stability under varying temperatures be resolved?

Conduct replicated thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds. Cross-validate with accelerated stability studies (40°C/75% RH) over 1–3 months. Use multivariate statistical analysis to distinguish experimental noise from true instability trends .

Q. What advanced methods evaluate the compound’s stability in biological matrices?

Simulate physiological conditions using phosphate-buffered saline (PBS) or human serum at 37°C. Monitor degradation via HPLC-MS/MS over 24–72 hours. Compare degradation products with synthetic standards to identify pathways (e.g., hydrolysis of the carboxamide group) .

Q. How can computational tools enhance experimental design for derivative synthesis?

Integrate density functional theory (DFT) to predict reactivity of substituents on the cyclohexane ring. Use machine learning platforms to analyze historical reaction data and suggest optimal catalysts or solvents. Validate predictions with high-throughput robotic screening to prioritize synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。